Benzylsulfinylsulfanylmethylbenzene

Description

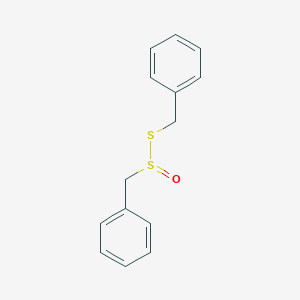

Structure

3D Structure

Properties

IUPAC Name |

benzylsulfinylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS2/c15-17(12-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJONJHZKSZFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSS(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437280 | |

| Record name | benzylsulfinylsulfanylmethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16302-98-0 | |

| Record name | benzylsulfinylsulfanylmethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Benzylsulfinylsulfanylmethylbenzene

Synthesis and Characterization

While benzylsulfinylsulfanylmethylbenzene is a naturally occurring compound, its synthesis in a laboratory setting provides a means to obtain pure samples for detailed study and to develop analogs.

The most common method for the synthesis of thiosulfinates involves the controlled oxidation of the corresponding disulfides. A general procedure for the synthesis of symmetrical and asymmetrical thiosulfinates is the reaction of a disulfide with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent at low temperatures. nih.gov The reaction mixture is typically quenched and then purified by column chromatography. nih.gov

For the synthesis of unsymmetrical thiosulfinates like this compound, an unsymmetrical disulfide (benzyl phenyl disulfide) would be the starting material. Alternatively, methods involving the reaction of a sulfinyl chloride with a thiol have also been explored for the preparation of thiosulfinates.

Specific experimental data for the physicochemical properties of pure this compound are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, it is expected to be a relatively nonpolar molecule with limited solubility in water and good solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄OS₂ | nih.gov |

| Molecular Weight | 262.4 g/mol | nih.gov |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons of the two different phenyl rings and the methylene (B1212753) protons of the benzyl (B1604629) groups. The chemical shifts of the methylene protons would be influenced by the adjacent sulfur atoms. ¹³C NMR would provide information on the number and types of carbon atoms present.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.2 - 7.5 | Multiplet | Aromatic Protons |

| ¹H | ~4.2 | Singlet/Doublet | CH₂ protons adjacent to S=O |

| ¹H | ~4.0 | Singlet/Doublet | CH₂ protons adjacent to S |

| ¹³C | 127 - 135 | Aromatic Carbons | |

| ¹³C | ~60 | CH₂ carbon adjacent to S=O |

Note: The above table presents predicted NMR data based on general chemical shift ranges for similar functional groups. researchgate.net Specific experimental data for this compound is not available in the cited literature.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic strong absorption for the S=O stretch of the thiosulfinate group, typically in the range of 1070-1100 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O Stretch (Thiosulfinate) | 1070 - 1100 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule. vscht.czwpmucdn.com Specific experimental IR data for this compound is not provided in the cited literature.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the S-S and C-S bonds, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 262 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 125 | [C₇H₇S]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule. Specific experimental mass spectrometry data for this compound is not detailed in the cited literature.

Chemical Reactivity and Mechanistic Investigations of Benzylsulfinylsulfanylmethylbenzene

Fundamental Reaction Pathways

The reactivity of Benzylsulfinylsulfanylmethylbenzene is expected to be dictated by the interplay of its benzyl (B1604629) groups and the thiosulfinate core.

Nucleophilic Substitution Reactions (e.g., SN1, SN2 Mechanisms)

The benzylic carbons in this compound are potential sites for nucleophilic substitution. Benzylic halides are known to readily undergo both S(_N)1 and S(_N)2 reactions. nih.govwikipedia.org The stability of the benzyl carbocation intermediate would favor an S(_N)1 pathway, while the accessibility of the benzylic carbon could also permit an S(_N)2 attack. researchgate.netresearchgate.net However, without experimental studies on this compound itself, the preferred mechanism and the reactivity with various nucleophiles are speculative. The thiosulfinate group itself is a leaving group, and its departure could be facilitated by the formation of a stable benzylic cation. nih.gov

The sulfur atoms of the thiosulfinate group are also electrophilic and can be attacked by nucleophiles. researchgate.net For instance, reactions of thiosulfinates with thiols are known to proceed via nucleophilic attack on the sulfenyl sulfur. researchgate.net

Electrophilic Reactions

The benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution. beilstein-journals.org The sulfinylsulfanylmethyl group would act as a substituent on the benzene ring, directing incoming electrophiles to either the ortho-, para-, or meta-positions. The electronic properties of this substituent (whether it is activating or deactivating) would determine the regioselectivity and the rate of the reaction compared to unsubstituted benzene. beilstein-journals.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.org

Radical Reactions

Radical reactions involving this compound could be initiated by homolytic cleavage of the relatively weak sulfur-sulfur bond in the thiosulfinate group. wikipedia.org This would generate sulfinyl radicals (RS(O)•) and thiyl radicals (RS•). The benzylic C-H bonds are also susceptible to radical abstraction, leading to the formation of a resonance-stabilized benzyl radical. This is a key step in radical halogenation of benzylic positions using reagents like N-bromosuccinimide (NBS).

Oxidation and Reduction Chemistry of Sulfur Centers

The sulfur atoms in this compound are in an intermediate oxidation state and can therefore undergo both oxidation and reduction. Oxidation of the thiosulfinate could lead to the formation of thiosulfonates (R-SO₂-S-R) or further oxidation products. libretexts.orgyoutube.com Conversely, reduction would likely cleave the S-S bond to yield a thiol (benzyl mercaptan) and a sulfenic acid, which may be further reduced. The interconversion between thiols and disulfides is a fundamental redox process in sulfur chemistry. libretexts.org

Rearrangement Reactions and Isomerizations

Thiosulfinates are known to be thermally unstable and can undergo rearrangement reactions. wikipedia.org One common pathway is the disproportionation into a disulfide and a thiosulfonate. wikipedia.org Another possibility is a Pummerer-type rearrangement. The specific rearrangement pathways for this compound have not been documented.

Kinetics and Thermodynamic Aspects of Reactions

Stereochemical Outcomes and Control in Reactions

The thiosulfinate functional group in this compound, also known as S-benzyl phenylmethanethiosulfinate, contains a stereogenic sulfur atom at the sulfoxide (B87167) group. This inherent chirality introduces the possibility of stereochemical complexity in its reactions. The stereochemical outcome of reactions involving the thiosulfinate moiety is a critical aspect of its chemical behavior, influencing the formation of specific stereoisomers.

Reactions at the electrophilic sulfur centers of thiosulfinates, particularly nucleophilic substitution, are expected to proceed with a high degree of stereochemical control. While specific studies on the stereochemical outcomes of this compound are not extensively documented, general principles of nucleophilic substitution at sulfinyl sulfur suggest that these reactions often proceed with inversion of configuration at the sulfur atom. This is analogous to the well-established S(_N)2 mechanism at a carbon center. nih.gov

For instance, the reaction of a chiral thiosulfinate with a nucleophile, such as a thiolate, would likely lead to the formation of a new disulfide with an inverted stereochemistry at the original sulfinyl sulfur. The stereochemical course is dictated by the geometry of the transition state, where the nucleophile attacks the sulfur atom from the side opposite to the leaving group. researchgate.net

The synthesis of chiral thiosulfinates itself can be achieved through stereoselective oxidation of the corresponding disulfide. The use of chiral oxidants or catalyst systems can favor the formation of one enantiomer over the other. acs.org For example, the enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a well-established method in asymmetric synthesis. acs.org

No specific experimental data on the stereochemical outcomes of reactions for this compound was found in the searched literature. The following table presents hypothetical stereochemical outcomes based on established principles of thiosulfinate reactivity.

| Reactant (Hypothetical) | Reagent/Conditions | Expected Major Product(s) | Stereochemical Outcome |

| (R)-Benzylsulfinylsulfanylmethylbenzene | Thiophenolate (PhS⁻) | Phenyl benzyl disulfide + Phenylsulfinate anion | Inversion of configuration at the sulfinyl sulfur |

| Dibenzyl disulfide | Chiral oxidizing agent (e.g., Sharpless reagent) | (R)- or (S)-Benzylsulfinylsulfanylmethylbenzene | Enantioselective oxidation |

It is important to note that the actual stereochemical outcome can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. unl.pt

Role of Inductive and Resonance Effects in Reactivity

The reactivity of this compound is significantly governed by the interplay of inductive and resonance effects within the molecule. These electronic effects influence the electron density distribution, particularly at the sulfur atoms of the thiosulfinate group, thereby dictating its susceptibility to nucleophilic or electrophilic attack.

The thiosulfinate group, -S(O)S-, is the key to the molecule's reactivity. The presence of the oxygen atom attached to one of the sulfur atoms has a profound impact. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the S-S bond, making the sulfinyl sulfur (S=O) electron-deficient and thus a primary site for nucleophilic attack. The adjacent sulfenyl sulfur is also activated towards nucleophilic attack. researchgate.net

The benzyl (C₆H₅CH₂-) and phenyl (C₆H₅-) groups also contribute to the electronic environment of the molecule.

Benzyl Group: The benzyl group, attached to the sulfenyl sulfur, can exhibit a weak electron-donating inductive effect (+I effect). More significantly, the phenyl ring within the benzyl group can participate in resonance, although its direct conjugation with the reactive sulfur center is interrupted by the methylene (B1212753) (-CH₂-) bridge.

Phenyl Group: The phenyl group directly attached to the sulfinyl sulfur can exert both an inductive and a resonance effect. Its inductive effect is generally considered to be weakly electron-withdrawing. However, through resonance, the phenyl ring can either donate or withdraw electron density, depending on the nature of the reaction and the electronic demands of the transition state.

The interplay of these effects is crucial in reactions such as the one with thiols. The electron-withdrawing nature of the sulfinyl group makes the sulfenyl sulfur sufficiently electrophilic to react readily with soft nucleophiles like thiolates. researchgate.net This reaction leads to the formation of a mixed disulfide.

This table summarizes the principal electronic effects of the constituent groups in this compound and their influence on the molecule's reactivity.

| Functional Group/Moiety | Inductive Effect | Resonance Effect | Overall Impact on Reactivity |

| Thiosulfinate Group (-S(O)S-) | |||

| Sulfinyl Group (-S(O)-) | Strong -I (electron-withdrawing) due to oxygen | Can delocalize negative charge in intermediates | Activates the sulfur atoms for nucleophilic attack |

| Sulfenyl Group (-S-) | Weak -I | - | Site of nucleophilic attack |

| Substituents | |||

| Benzyl Group (C₆H₅CH₂-) | Weak +I (electron-donating) | Resonance of the phenyl ring (indirect) | Modulates the reactivity of the sulfenyl sulfur |

| Phenyl Group (C₆H₅-) | Weak -I (electron-withdrawing) | Can be +R or -R depending on the reaction | Influences the electrophilicity of the sulfinyl sulfur |

Synthesis and Characterization of Benzylsulfinylsulfanylmethylbenzene Derivatives and Analogues

Structural Modification Strategies

The chemical architecture of benzylsulfinylsulfanylmethylbenzene offers several avenues for structural modification, allowing for the fine-tuning of its physicochemical properties. These strategies primarily focus on the variation of aromatic substituents, modification of the sulfur centers, and alterations to the connecting alkyl chain.

Variation of Aromatic Substituents

A primary strategy for creating derivatives of this compound involves the introduction of various substituents onto the phenyl rings. A common synthetic route to these compounds is the oxidation of the corresponding dibenzyl disulfides. Therefore, the synthesis of appropriately substituted dibenzyl disulfides is a critical first step.

A range of substituted dibenzyl disulfides can be prepared from the corresponding benzyl (B1604629) chlorides. Several methods are available for this conversion, including reaction with sodium disulfide or a mixture of sodium sulfide (B99878) and sulfur. For instance, benzyl chloride can be reacted with a sodium disulfide solution, prepared from sodium sulfite (B76179) and sulfur powder, to yield dibenzyl disulfide. google.com Another approach involves the use of hydrogen sulfide with a phase transfer catalyst like Amberlite IR-400. researchgate.net

Once the desired substituted dibenzyl disulfide is obtained, it can be oxidized to the corresponding thiosulfinate. A mild and efficient method for this transformation is the oxidation with hydrogen peroxide catalyzed by a cyclic seleninate ester. This method has been shown to be effective for a variety of symmetrical disulfides, affording the thiosulfinates in good yields.

Table 1: Synthesis of Substituted Dibenzyl Disulfides

| Starting Material (Substituted Benzyl Chloride) | Reagent | Product (Substituted Dibenzyl Disulfide) |

| Benzyl chloride | Na2S2 | Dibenzyl disulfide |

| 4-Methylbenzyl chloride | Na2S2 | 4,4'-Dimethyldibenzyl disulfide |

| 4-Chlorobenzyl chloride | Na2S2 | 4,4'-Dichlorodibenzyl disulfide |

| 4-Nitrobenzyl chloride | Na2S2 | 4,4'-Dinitrodibenzyl disulfide |

This table presents a conceptualized summary based on general synthetic methods for disulfide synthesis.

Heteroatom Modification at Sulfur Centers

Modification at the sulfur centers of the thiosulfinate functional group presents a more complex synthetic challenge. The R-S(O)-S-R' linkage is inherently reactive, and selective modification of one sulfur atom over the other requires careful consideration of the electronic environment.

One potential avenue for modification involves the synthesis of unsymmetrical thiosulfinates, where the two sulfur atoms bear different organic substituents. This can be achieved by the oxidation of unsymmetrical disulfides. However, the synthesis of unsymmetrical disulfides can be challenging and often results in mixtures of symmetrical and unsymmetrical products.

Further oxidation of the thiosulfinate group can lead to thiosulfonates (R-SO2-S-R'), which contain a more highly oxidized sulfur atom. These compounds represent a class of derivatives with altered electronic properties and reactivity compared to the parent thiosulfinates.

Alkyl Chain Alterations

Alterations to the methylene (B1212753) (-CH2-) groups connecting the phenyl rings to the sulfur atoms provide another means of structural variation. Introducing alkyl substituents on the methylene carbon or extending the alkyl chain can influence the steric and electronic properties of the molecule.

The synthesis of such analogues would typically require starting from appropriately modified benzyl-type halides. For example, to introduce a methyl group on the methylene carbon, one could start with 1-phenylethyl chloride. The subsequent reaction to form the disulfide and then the thiosulfinate would follow similar pathways as described for the unsubstituted analogues. The stability and reactivity of the resulting thiosulfinate would be influenced by the steric bulk and electronic effects of the alkyl substituent.

Advanced Analytical Methodologies for the Characterization of Benzylsulfinylsulfanylmethylbenzene

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of benzylsulfinylsulfanylmethylbenzene. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two benzyl (B1604629) groups and the methylene (B1212753) (CH₂) protons. The chemical shifts of the aromatic protons would typically appear in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfur atoms would likely exhibit a singlet or a complex multiplet, depending on their chemical equivalence, in the region of 3.5-4.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A known ¹³C NMR spectrum for S-benzyl phenylmethanethiosulfinate (a synonym for this compound) shows characteristic peaks that can be assigned to the different carbon atoms in the molecule. google.com For comparison, the spectral data for the closely related compound, dibenzyl disulfide, can be used to predict the approximate chemical shifts for this compound. In dibenzyl disulfide, the methylene carbon signal appears around 43 ppm, while the aromatic carbons resonate between 127 and 137 ppm. researchgate.net It's important to note that the presence of the sulfinyl group (-S(O)-) in this compound would influence the chemical shifts of the adjacent carbons compared to a simple disulfide. The carbon atom of the CH₂ group attached to the sulfinyl sulfur would be expected to be more deshielded (shifted to a higher ppm value) due to the electron-withdrawing nature of the oxygen atom.

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help in assigning the protons within each benzyl group.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the methylene groups and the aromatic rings to their corresponding carbon signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the benzyl groups and the sulfur atoms, as well as for assigning quaternary carbons in the aromatic rings.

Multi-nuclei NMR:

For a comprehensive understanding of the electronic structure around the sulfur atoms, multi-nuclei NMR, specifically ³³S NMR, could be employed. However, ³³S NMR is often challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope. jove.com Nevertheless, such studies on organosulfur compounds can provide valuable insights into the S-S and S-O bonding environments. youtube.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 | 127 - 138 |

| Methylene (CH₂) | 3.8 - 4.5 | 60 - 70 |

Note: These are predicted ranges based on the analysis of similar compounds and general principles of NMR spectroscopy.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations, as well as the C-C stretching vibrations of the benzene (B151609) rings. A key feature would be the S=O stretching vibration of the thiosulfinate group, which typically appears in the region of 1050-1100 cm⁻¹. The S-S stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the range of 400-500 cm⁻¹.

A detailed analysis of the vibrational spectra of the analogous compound, dibenzyl disulfide, has been performed using density functional theory (DFT) calculations, providing a basis for interpreting the spectra of this compound. mdpi.comnih.govresearchgate.netresearchgate.net The study of dibenzyl disulfide revealed characteristic peaks for the stretching and bending vibrations of the methylene groups and the disulfide bond. mdpi.comnih.govresearchgate.netresearchgate.net Computational methods can be employed to predict the IR and Raman spectra of this compound to aid in the interpretation of experimental data. nih.govresearchgate.netelixirpublishers.comarxiv.orguchicago.edu

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| CH₂ | Stretching | 2850 - 2960 | IR, Raman |

| S=O | Stretching | 1050 - 1100 | IR |

| S-S | Stretching | 400 - 500 | Raman |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₄H₁₄OS₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. jove.comyoutube.comblogspot.com Other expected fragments would result from the cleavage of the S-S and C-S bonds. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before its detection by the mass spectrometer. A GC-MS data source is available for S-benzyl phenylmethanethiosulfinate, indicating its suitability for this technique. google.com The fragmentation of aromatic compounds in GC-MS often follows predictable pathways, which aids in their identification. whitman.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 262 | Molecular Ion [M]⁺ | C₁₄H₁₄OS₂⁺ |

| 91 | Tropylium Ion | C₇H₇⁺ |

| 125 | Benzylsulfinyl Cation | C₇H₇OS⁺ |

| 123 | Benzylthio Cation | C₇H₇S⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of organic compounds. An HPLC method has been reported for the analysis of S-benzyl phenylmethanethiosulfinate, demonstrating its utility in studying this compound. rsc.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for the analysis of aromatic sulfur compounds. google.comacs.orgnih.govresearchgate.netmtc-usa.comlibretexts.org The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of thiosulfinates like this compound by GC presents significant challenges due to their thermal instability. The elevated temperatures typically employed in GC can lead to the decomposition of thiosulfinates, yielding a complex mixture of secondary products and thereby preventing accurate quantification and identification of the original compound.

Despite these challenges, GC, particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool for analyzing related, more stable sulfur compounds. For instance, the analysis of dibenzyl disulfide, a structurally similar compound, is well-established using GC. shimadzu.com A sulfur chemiluminescence detector (SCD) can be employed for the selective and highly sensitive analysis of such sulfur-containing compounds. shimadzu.com This detector offers high selectivity, minimizing interference from co-eluting non-sulfur-containing compounds and enabling precise quantification. shimadzu.com

Research on the quantitative analysis of benzyl isothiocyanate, another related compound, demonstrates the utility of GC for compounds with a benzyl group. nih.gov A study utilizing a Rtx column with helium as the carrier gas successfully quantified benzyl isothiocyanate with a retention time of 13.470 minutes. nih.gov This suggests that with careful method development, particularly employing lower inlet and column temperatures and potentially derivatization to enhance thermal stability, GC-MS could be adapted for the analysis of degradation products or more stable analogues of this compound.

Table 1: GC Conditions for Analysis of a Structurally Related Compound (Benzyl Isothiocyanate)

| Parameter | Value |

|---|---|

| Column | Rtx (30.0 m × 0.25 mm ID, 25 µm thickness) |

| Carrier Gas | Helium |

| Flow Rate | 0.74 mL/min |

| Initial Oven Temp | 80 °C (held for 5 min) |

| Temp Ramp 1 | 10 °C/min to 200 °C |

| Temp Ramp 2 | 1 °C/min to 220 °C |

| Retention Time | 13.470 min |

Data sourced from a study on benzyl isothiocyanate, illustrating a potential starting point for method development for related compounds. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both gas and liquid chromatography, particularly for the analysis of thermally labile and chiral compounds. selvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional HPLC. selvita.com

For a chiral molecule like this compound, which possesses a stereogenic sulfur atom, SFC is an ideal technique for enantiomeric separation. selvita.comshimadzu.com The use of chiral stationary phases in conjunction with SFC has proven highly effective for resolving enantiomers of various pharmaceutical compounds. researchgate.netresearchgate.net The ability to add polar organic modifiers to the supercritical CO2 mobile phase provides a mechanism to fine-tune the selectivity and resolution of the separation. shimadzu.com

The advantages of SFC extend to preparative scale, offering a greener and more efficient method for isolating pure enantiomers compared to normal-phase HPLC. selvita.com The reduced use of toxic organic solvents aligns with the principles of green chemistry, making SFC an environmentally sustainable choice for purification. selvita.com

Table 2: Comparison of Chromatographic Techniques for Chiral Separations

| Feature | Preparative HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 with Modifiers |

| Solvent Consumption | High | Low |

| Separation Speed | Slower | Faster |

| Efficiency | Good | High |

| Environmental Impact | Higher (toxic solvents) | Lower (green chemistry) |

This table highlights the general advantages of SFC for chiral separations, which would be applicable to the enantiomeric resolution of this compound. selvita.comyoutube.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information about its molecular structure, including bond lengths, bond angles, and conformational details of the benzyl and sulfinylsulfanylmethyl groups.

While a crystal structure for this compound is not publicly available, data from closely related compounds can provide valuable insights. For example, the crystal structure of S-phenyl benzenethiosulfonate, a thiosulfonate, has been determined. sigmaaldrich.comscbt.com Analysis of such structures reveals key details about the geometry of the S-S(O) linkage. The S-S bond length in a dithiirane-1-oxide, a cyclic thiosulfinate, was found to be significantly lengthened at 211.9(3) pm.

The process of X-ray crystallography involves growing a single crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. mdpi.com The electron density map generated from the diffraction data is then used to build a molecular model. mdpi.com This technique would be instrumental in confirming the stereochemistry at the chiral sulfur atom in this compound.

Table 3: Crystallographic Data for a Related Thiosulfonate (S-Phenyl benzenethiosulfonate)

| Parameter | Value |

|---|---|

| Molecular Formula | C12H10O2S2 |

| Molecular Weight | 250.34 g/mol |

| Melting Point | 36-53 °C |

| Form | Solid |

| Color | Off-White |

Data for S-Phenyl benzenethiosulfonate, a structurally analogous compound. sigmaaldrich.com

Advanced Electrochemical Methods

Advanced electrochemical methods offer sensitive and selective means for studying the redox behavior of molecules. For this compound, techniques such as cyclic voltammetry and differential pulse voltammetry could be employed to investigate the oxidation and reduction processes involving the sulfur atoms and potentially the aromatic rings.

The electrochemical oxidation of related sulfur compounds, such as dibenzyl disulfide, has been studied. shimadzu.com Furthermore, research on the electrochemical oxidation of benzyl alcohol to benzaldehyde (B42025) provides insights into the electrochemical behavior of the benzyl group. rsc.orgnih.govnih.gov These studies often utilize modified electrodes to enhance catalytic activity and selectivity. rsc.orgnih.govnih.gov For instance, the electrochemical oxidation of benzyl alcohol has been achieved with high Faradaic efficiency using porous anodes with Janus-like superwettability in a "sandwich-type" organic-solid-water system. nih.govnih.gov

The development of a voltammetric method for the determination of methylisothiazolinone, another sulfur-containing compound, on a boron-doped diamond electrode highlights the potential for creating sensitive analytical procedures for organosulfur compounds. nih.gov Such a method for this compound could involve its direct oxidation at an electrode surface, with the resulting current being proportional to its concentration. The choice of electrode material and supporting electrolyte would be critical in optimizing the sensitivity and selectivity of the analysis. rsc.orgnih.gov

Table 4: Electrochemical Oxidation of Benzyl Alcohol (A Model for the Benzyl Moiety)

| Parameter | Result |

|---|---|

| Reaction | Electrochemical Oxidation of Benzyl Alcohol |

| Product | Benzaldehyde |

| Faradaic Efficiency | 97% |

| Current Density | ~180 mA cm-2 |

| System | Organic-Solid-Water (OSW) with Janus-like superwettability anodes |

Data from a study on the electrochemical oxidation of benzyl alcohol, providing a model for the potential electrochemical behavior of the benzyl group in the target compound. nih.govnih.gov

Based on a comprehensive search of available scientific literature, it appears that specific theoretical and computational studies on the chemical compound this compound are not present in the public domain. As a result, the detailed research findings required to populate the requested article structure, including data from quantum chemical calculations, molecular dynamics simulations, and in-depth conformational analysis, are not available.

The absence of published research in these specific areas prevents the generation of a scientifically accurate and detailed article as outlined. Information regarding Density Functional Theory (DFT) studies, ab initio calculations, molecular mechanics simulations, and specific stable conformers for this compound could not be located.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements for detailed, scientifically accurate content based on existing research. Further research on this specific compound would be necessary for such an article to be written.

Theoretical and Computational Studies of Benzylsulfinylsulfanylmethylbenzene

Conformational Analysis and Energy Landscapes

Rotational Barriers and Conformational Flexibility

The conformational landscape of such a molecule is complex, with numerous possible arrangements (conformers) that exist as energy minima on the potential energy surface. The relative energies of these conformers and the barriers separating them determine the conformational population at a given temperature. High rotational barriers can lead to stable, distinct conformers, while low barriers allow for rapid interconversion. mdpi.commontana.edu For instance, the rotation of the phenyl rings and the orientation of the sulfinyl oxygen are key determinants of the molecule's three-dimensional structure. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these rotational barriers. mdpi.combiomedres.us This involves systematically changing a specific dihedral angle and calculating the energy at each step to map out the potential energy surface associated with that rotation.

Table 1: Illustrative Rotational Energy Barriers for Key Dihedral Angles in Benzylsulfinylsulfanylmethylbenzene

The following table presents hypothetical data to illustrate the typical energy barriers that might be calculated for the principal rotational axes in the molecule. Actual values would require specific quantum chemical computations.

| Rotational Bond (Dihedral Angle) | Description | Hypothetical Rotational Barrier (kcal/mol) |

|---|---|---|

| C(benzyl)-S-S-C(benzyl) | Rotation around the disulfide bond, influencing the relative position of the two benzyl (B1604629) groups. | 7 - 12 |

| Phenyl-C-S-S | Rotation of a benzyl group relative to the thiosulfinate linker. | 2 - 5 |

| C-S-S=O | Rotation around the S-S bond, affecting the position of the sulfinyl oxygen. | 5 - 9 |

Computational Protocols for Conformational Searching

Given its flexibility, finding the most stable conformation (the global energy minimum) of this compound is a non-trivial task. A variety of computational protocols are designed for this purpose, systematically exploring the vast conformational space to identify low-energy structures. arxiv.org

Monte Carlo (MC) Methods: These methods involve randomly changing the coordinates of the molecule (e.g., bond rotations) and accepting or rejecting the new conformation based on its energy. This allows for an efficient search of the potential energy surface.

Stochastic and Molecular Dynamics (MD): MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. By simulating the molecule at a high temperature and then gradually cooling it (simulated annealing), the system can overcome energy barriers and settle into low-energy states.

LowModeMD: This is a specific type of molecular dynamics that focuses on low-frequency vibrational modes, which often correspond to large-scale conformational changes. This can accelerate the search for different conformers compared to standard MD.

These search protocols are essential preliminary steps before conducting more detailed calculations on the molecule's electronic structure or reactivity, as these properties are highly dependent on the specific conformation being studied. youtube.comyoutube.com

Electronic Structure and Bonding Analysis

Charge Distribution and Electrostatic Potentials

The distribution of electrons within the this compound molecule governs its electrostatic properties and is a key indicator of its reactivity. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the electronegative oxygen and sulfur atoms. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack, such as the hydrogen atoms of the benzyl groups. nih.govnih.gov The analysis of the MEP provides valuable insights into intermolecular interactions, such as hydrogen bonding and stacking interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com

HOMO: The HOMO is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. A molecule with a high-energy HOMO is a better electron donor (nucleophile). youtube.com

LUMO: The LUMO is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. A molecule with a low-energy LUMO is a better electron acceptor (electrophile). youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. A small HOMO-LUMO gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov

For this compound, FMO analysis would identify the most probable locations for electron donation and acceptance, providing a theoretical basis for predicting its behavior in chemical reactions. researchgate.net

Table 2: Representative FMO Data for this compound

This table shows hypothetical FMO energy values calculated at a typical DFT level of theory. The specific values and orbital distributions would depend on the exact computational method and basis set used.

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest orbital containing electrons. Likely localized on the sulfur-rich thiosulfinate group. |

| LUMO Energy | -1.2 | Energy of the lowest empty orbital. Likely distributed across the antibonding orbitals of the benzyl groups and the S-S bond. |

| HOMO-LUMO Gap | 5.3 | Indicates the molecule's chemical reactivity and resistance to electronic excitation. A smaller gap signifies higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by translating the complex molecular wave function into localized bonds, lone pairs, and antibonding orbitals, closely resembling Lewis structures. uni-muenchen.dewikipedia.org This method allows for a quantitative analysis of bonding, hybridization, and electron delocalization. joaquinbarroso.com

For this compound, NBO analysis would provide detailed information on:

Hybridization: The s and p character of the hybrid orbitals forming the C-S, S-S, and S=O bonds.

Bonding Type: The nature of the bonds (e.g., sigma, pi) and the polarity based on the contributions of the constituent atoms.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound

This table presents hypothetical donor-acceptor interactions and their stabilization energies (E(2)), which quantify delocalization effects within the molecule.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| LP (S) | σ(C-S) | ~5.0 | Delocalization of a sulfur lone pair into an adjacent antibonding C-S orbital. |

| LP (O) | σ(S-S) | ~8.0 | Strong delocalization from the sulfinyl oxygen lone pair into the S-S antibonding orbital, indicating hyperconjugation. |

| σ (C-H) | σ*(C-C)phenyl | ~2.5 | Standard hyperconjugative interactions within the benzyl rings. |

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound, such as its decomposition, oxidation, or reaction with other species. This is achieved by mapping the reaction pathway on the potential energy surface. nih.gov

A reaction pathway connects the reactants and products through a high-energy point known as the transition state (TS). The transition state is a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. youtube.com Locating the TS structure is a critical part of computational reaction studies, often achieved using algorithms like the Berny optimization (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods. youtube.comgithub.io

Once the reactants, products, and transition state structures are optimized, their energies can be calculated. The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the desired reactants and products. github.io This type of analysis is invaluable for understanding the mechanism and kinetics of chemical transformations without needing to perform the actual experiment.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement and guide experimental work. For this compound, computational methods can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its structural elucidation and characterization. These predictions are typically achieved through methods like Density Functional Theory (DFT) and, increasingly, machine learning algorithms. nih.govias.ac.insemanticscholar.org

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for verifying molecular structures. ncssm.edu Computational approaches, particularly DFT calculations using methods like B3LYP with a suitable basis set (e.g., cc-pVDZ), have become standard for this purpose. nih.gov These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). nih.gov Furthermore, sophisticated machine learning models, trained on vast databases of experimental spectra, can now predict chemical shifts with high accuracy, often accounting for solvent effects. nih.govnih.gov

For this compound, distinct chemical shifts are expected for the protons and carbons in its unique chemical environments: the two benzyl groups and the central sulfinylsulfanylmethyl (-S(S)-CH₂-) bridge.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons of the two phenyl rings and the methylene (B1212753) protons of the two benzyl groups. The chemical environment of the methylene protons is significantly influenced by the adjacent sulfur atoms, leading to a downfield shift compared to a simple alkyl chain.

Predicted ¹³C NMR Chemical Shifts: Similarly, the ¹³C NMR spectrum would display distinct signals for the aromatic carbons and the benzylic methylene carbons. The carbons directly bonded to the sulfur atoms are expected to be significantly deshielded. DFT and machine learning methods can provide precise predictions for these shifts, which are invaluable for confirming the compound's synthesis and purity. ncssm.edu

Below are tables representing the type of data that would be generated from a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.20 - 7.50 | Multiplet |

| Methylene Protons (CH₂) | 4.10 - 4.30 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 128.0 - 130.0 |

| Aromatic C (quaternary) | 135.0 - 138.0 |

| Methylene Carbon (CH₂) | 45.0 - 50.0 |

Prediction of IR Frequencies

For this compound, key vibrational modes would include:

C-H Stretching: Aromatic C-H bonds (sp² hybridized) typically show stretching frequencies just above 3000 cm⁻¹, while aliphatic C-H bonds (sp³ hybridized) in the methylene groups appear just below 3000 cm⁻¹. pressbooks.pub

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-S and S-S Stretching: The vibrations involving the carbon-sulfur and sulfur-sulfur bonds are expected at lower frequencies, typically in the fingerprint region (below 1400 cm⁻¹), and can be diagnostic for the thiosulfinate linkage. libretexts.org

A theoretical IR spectrum provides a detailed fingerprint of the molecule, with each calculated frequency corresponding to a specific atomic motion.

Table 3: Predicted IR Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3060 - 3090 | Medium | Aromatic C-H Stretch |

| 2920 - 2980 | Medium | Aliphatic C-H Stretch (CH₂) |

| 1580 - 1610 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450 - 1495 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1050 - 1100 | Strong | S=O Stretch (Sulfinyl) |

| 690 - 770 | Strong | C-S Stretch |

| 450 - 550 | Medium | S-S Stretch |

Applications of Benzylsulfinylsulfanylmethylbenzene in Advanced Materials and Catalysis

Catalytic Roles and Mechanisms

The disulfide bond in dibenzyl disulfide can be cleaved under certain conditions to form benzylthiyl radicals (C₆H₅CH₂S•), which can participate in various catalytic cycles.

Dibenzyl disulfide can act as a catalyst or co-catalyst in a range of organic transformations, primarily through radical-mediated pathways. Under thermal or photochemical conditions, the relatively weak sulfur-sulfur bond can undergo homolytic cleavage to generate two benzylthiyl radicals. These radicals can initiate and propagate radical chain reactions.

Disulfides, in general, are utilized as catalysts in various photoreactions. beilstein-journals.orgnih.gov They can function as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators. beilstein-journals.orgnih.gov For instance, organic disulfides can catalyze the diboration of alkynes and the reductive dehalogenation of organic halides. beilstein-journals.orgnih.gov While specific studies detailing dibenzyl disulfide as the primary catalyst in a wide array of organic transformations are not abundant, its structural similarity to other catalytically active disulfides, such as diphenyl disulfide, suggests its potential in similar applications.

The synthesis of dibenzyl disulfide itself can be achieved through various methods, including the reaction of benzyl (B1604629) chloride with sodium disulfide or by using phase transfer catalysis to react H₂S-laden monoethanolamine with benzyl chloride. researchgate.netnitrkl.ac.innitrkl.ac.in

Table 1: Examples of Disulfide-Catalyzed Reactions

| Reaction Type | Catalyst/Co-catalyst | Reactants | Products | Reference |

| Diboration of Alkynes | Diphenyl disulfide | Terminal alkynes, B₂pin₂ | Diboryl alkenes | beilstein-journals.org |

| Reductive Dehalogenation | Diphenyl disulfide | Organic halides | Dehalogenated products | nih.gov |

| [3+2] Cycloaddition | Dibutyl disulfide | Vinylcyclopropanes, Alkenes/Alkynes | Bicyclic/Tricyclic products | beilstein-journals.org |

This table presents examples of reactions catalyzed by various organic disulfides, illustrating the potential catalytic roles of the disulfide functional group present in dibenzyl disulfide.

There is limited direct evidence of benzylsulfinylsulfanylmethylbenzene being extensively used in ligand design for metal-catalyzed reactions. However, the sulfur atoms in the disulfide linkage possess lone pairs of electrons that could potentially coordinate to metal centers. The challenge lies in the inherent reactivity of the S-S bond, which might lead to ligand degradation or the formation of metal sulfide (B99878) species rather than stable catalytic complexes.

More commonly, thiolates (RS⁻), derived from the reduction of disulfides, are employed as ligands in coordination chemistry. The resulting metal-thiolate complexes are crucial in various catalytic processes. Therefore, dibenzyl disulfide could serve as a precursor for generating benzylthiolate ligands in situ.

The application of this compound as a chiral ligand or catalyst in enantioselective catalysis is not well-documented. Achieving enantioselectivity with a molecule like dibenzyl disulfide would require the introduction of chiral elements into its structure. The disulfide bond itself is achiral. While dynamic covalent chemistry involving disulfide exchange has been explored for creating dynamic chiral systems, specific applications of a chiral derivative of dibenzyl disulfide in enantioselective catalysis are not prominent in the literature. digitellinc.com

Integration into Functional Organic Materials

The properties of the disulfide bond, particularly its dynamic and responsive nature, make it a valuable functional group for incorporation into advanced organic materials.

Dibenzyl disulfide is listed as a polymer additive pdqscientific.com. Disulfide bonds can be incorporated into polymer backbones or as cross-linking agents to create materials with unique properties. The synthesis of poly(disulfide)s can be achieved through various methods, including the oxidation of dithiols. An organocatalyst-mediated approach has been shown to rapidly produce poly(disulfides) from dithiols and an oxidizing agent acs.org.

Polymers containing disulfide linkages are of significant interest due to their stimuli-responsive nature. The disulfide bond can be reversibly cleaved and reformed under specific redox conditions. This dynamic covalent character allows for the development of self-healing polymers, recyclable materials, and drug delivery systems that release their cargo in response to the reducing environment found inside cells. While dibenzyl disulfide is a small molecule, it serves as a fundamental structural unit for understanding the behavior of more complex disulfide-containing polymers.

Table 2: Properties of Disulfide-Containing Polymers

| Property | Description | Trigger | Potential Application |

| Redox-Responsiveness | Cleavage and formation of disulfide bonds. | Reducing agents (e.g., dithiothreitol) or oxidizing agents. | Drug delivery, self-healing materials. |

| Dynamic Nature | Reversible bond exchange. | Heat, light, or catalyst. | Adaptable materials, recyclable thermosets. |

| Self-Healing | Ability to repair damage by reforming broken cross-links. | Application of a stimulus (e.g., heat, redox agent). | Coatings, structural composites. |

The disulfide bond is a key component in the construction of dynamic supramolecular systems. rsc.org The reversible nature of the disulfide linkage, often termed dynamic covalent chemistry, allows for the formation of complex, self-assembling structures that can adapt their constitution in response to external stimuli. rsc.org

For example, supramolecular polymers can be fabricated using host-guest interactions involving monomers that contain disulfide bonds. rsc.org These materials can exhibit responsiveness to both redox conditions (cleaving the disulfide) and competitive guest molecules (disrupting the host-guest interaction), leading to multi-stimuli-responsive systems. rsc.org While specific studies on supramolecular assemblies formed directly from dibenzyl disulfide are scarce, its disulfide motif is a fundamental building block in this area of research. Its adsorption on surfaces like zeolites has been studied, indicating its interaction with material interfaces. nih.gov

Surface Chemistry and Interfacial Phenomena in Catalysis

The field of catalysis often relies on the specific surface chemistry and interfacial phenomena of compounds to facilitate chemical reactions. This can involve the adsorption of reactants onto a catalyst's surface, the stabilization of transition states, or the active participation of the compound in the catalytic cycle.

This compound is a thiosulfinate that is naturally produced through an enzymatic reaction in the plant Petiveria alliacea. The formation of petivericin is catalyzed by the enzyme alliinase from its precursor, S-benzyl-L-cysteine sulfoxide (B87167) (petiveriin) chemsociety.org.ngrsc.orgmdpi-res.com. Beyond its own biosynthesis, there is no evidence in the current body of scientific literature to suggest that this compound is itself used as a catalyst in the synthesis of advanced materials or other chemical processes.

While direct catalytic applications are undocumented, one study has investigated the role of Petiveria alliacea root extract, which contains petivericin, as a green corrosion inhibitor for aluminum chemsociety.org.ng. This research suggests that the phytochemicals in the extract, including its sulfur-containing compounds, can adsorb onto the metal surface, forming a protective layer that inhibits corrosion chemsociety.org.ng. This demonstrates an interaction at the material's surface, a fundamental aspect of surface chemistry. However, this application as a corrosion inhibitor is distinct from a role in catalysis for advanced materials. The potential for this compound to modify surfaces and influence interfacial phenomena in a catalytic context has not been explored.

Environmental Transformation and Fate of Benzylsulfinylsulfanylmethylbenzene

Degradation Pathways

The breakdown of Benzylsulfinylsulfanylmethylbenzene in the environment is expected to occur through various degradation pathways, including biodegradation by microorganisms and abiotic processes such as hydrolysis and photolysis.

Biodegradation Mechanisms (Aerobic and Anaerobic)

The biodegradation of organic compounds is a key process in their environmental removal. This process can occur in the presence (aerobic) or absence (anaerobic) of oxygen.

Aerobic Biodegradation:

Anaerobic Biodegradation:

In anoxic environments, such as deep sediments and contaminated aquifers, anaerobic biodegradation becomes the primary mechanism for the breakdown of organic compounds. Research on benzene (B151609), a core component of this compound, has revealed that its anaerobic degradation is often linked to the activity of highly specific microbial clades, primarily within the Deltaproteobacteria and Firmicutes. biorxiv.org For example, Thermincola species have been identified as key players in benzene degradation under nitrate-reducing conditions. biorxiv.org The process can be stimulated by the presence of certain electron acceptors like nitrate (B79036) or sulfate. biorxiv.org It is hypothesized that the initial step in the anaerobic degradation of benzene may involve carboxylation or hydroxylation to form intermediates like benzoate (B1203000) or phenol (B47542). nih.gov Given these findings, it is conceivable that this compound could also be susceptible to anaerobic breakdown by specialized microbial communities, although the specific pathways and microorganisms involved remain to be investigated.

Abiotic Degradation Processes (Hydrolysis, Photolysis, Oxidation)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature. For example, the bactericide Fubianezuofeng demonstrates pH-dependent hydrolysis, with half-lives of 14.44 days at pH 5 and 1.60 days at pH 7. nih.gov An increase in temperature also significantly accelerates its degradation. nih.gov Given the presence of the sulfinylsulfanylmethyl group in this compound, it is plausible that it could undergo hydrolysis, particularly at the sulfur-sulfur bond, leading to the formation of more polar and potentially less stable intermediates.

Photolysis: Photolysis is the decomposition of molecules by light. The rate of photolysis depends on the light absorption properties of the compound and the intensity of the light source. The photolytic half-life of Fubianezuofeng, for instance, is around 8-9 hours under specific experimental conditions. nih.gov Aromatic compounds, such as the benzene rings in this compound, are known to absorb UV radiation, which can lead to their photochemical degradation. The presence of sulfur atoms may also influence the photolytic behavior of the molecule.

Oxidation: Chemical oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals. This process can lead to the transformation of organic pollutants into more oxidized and often more biodegradable products. While specific oxidation data for this compound is unavailable, the sulfur atoms in the molecule are susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones.

Identification of Transformation Products

The identification of transformation products is crucial for understanding the complete environmental fate of a compound. In the degradation of Fubianezuofeng, a key transformation product identified was 2-(4-fluorobenzyl)-5-methoxy-1,3,4-oxadiazole, formed through a nucleophilic attack on the sulfone group. mdpi.com For anaerobic benzene degradation, phenol and benzoate have been consistently detected as intermediates. nih.gov Based on these examples, potential transformation products of this compound could include benzyl (B1604629) alcohol, benzoic acid, and various sulfur-containing organic acids resulting from the cleavage and oxidation of the parent molecule. However, without specific experimental data, the exact nature of these products remains speculative.

Environmental Partitioning and Transport Mechanisms

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota.

Soil Adsorption/Desorption

The tendency of a chemical to bind to soil particles is a critical factor determining its mobility and bioavailability. This process, known as adsorption, is influenced by soil properties such as organic carbon content, clay content, and pH.

Research on various organic compounds has consistently shown a positive correlation between soil organic carbon content and adsorption. For instance, the adsorption of the herbicide indaziflam (B594824) was found to be positively correlated with the percentage of organic carbon and clay content in the soil. nih.gov Similarly, the adsorption of imazosulfuron (B37595) is significantly affected by soil organic matter and pH. nih.gov It is therefore expected that this compound, being an organic compound, will exhibit significant adsorption to soils with high organic matter and clay content. Desorption, the release of the adsorbed chemical back into the soil solution, is often found to be hysteretic, meaning that the compound is not as easily released as it is adsorbed, which can contribute to its persistence in the soil. nih.govnih.gov

Table 1: Factors Influencing Soil Adsorption of Organic Compounds

| Factor | Influence on Adsorption | Reference |

| Organic Carbon Content | Positive correlation; higher organic carbon leads to stronger adsorption. | nih.gov |

| Clay Content | Positive correlation; higher clay content can increase adsorption. | nih.gov |

| pH | Can influence the charge of the molecule and soil surfaces, affecting adsorption. | nih.gov |

Volatilization from Water and Soil

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For organic compounds, this is a significant pathway for their transport from water and soil to the atmosphere.

Movement in Aquatic Systems

The movement of this compound in aquatic systems is governed by its physicochemical properties, which influence its partitioning between water, sediment, and biota. While direct experimental data for this specific compound is limited, its behavior can be inferred from its structural components—a thiosulfinate core with two benzyl groups—and from data on related compounds.

Thiosulfinates can undergo various reactions in aqueous environments, and the presence of benzyl groups will significantly influence the compound's hydrophobicity. The environmental distribution of a chemical in aquatic systems is often predicted using parameters such as the soil sorption coefficient (Koc) and the octanol-water partition coefficient (Kow). These coefficients help in understanding whether a compound is more likely to remain dissolved in the water column or adsorb to organic matter in sediment. whiterose.ac.uknih.govnih.gov

For organic compounds, a high Koc value suggests a strong tendency to bind to soil and sediment, which would limit its mobility in the water column. nih.gov Given the structure of this compound, it is anticipated to have a significant affinity for organic matter. This is because the benzyl groups contribute to its nonpolar character, making it more likely to partition out of the polar water phase and into organic-rich sediments.

The following table provides estimated physicochemical properties relevant to the aquatic fate of this compound, based on quantitative structure-activity relationship (QSAR) models and data for structurally similar compounds. These models are computational tools used to predict the properties of chemicals based on their molecular structure when experimental data is scarce. researchgate.netnih.govnih.govcadaster.eu

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound

| Parameter | Estimated Value | Implication for Aquatic Movement |

| LogKow (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates a high tendency to partition from water into organic phases, such as lipids in aquatic organisms (bioaccumulation) and organic matter in sediment. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1000 - 5000 L/kg | Suggests strong adsorption to soil and sediment, leading to reduced mobility in the water column and accumulation in benthic zones. |

| Water Solubility | Low | Low water solubility limits the concentration that can be dissolved in water, favoring partitioning to sediment. |

| Henry's Law Constant | Low to Moderate | A low to moderate Henry's Law constant suggests that volatilization from water surfaces is not a primary fate process. |

Note: The values presented in this table are estimations derived from QSAR models and data for analogous compounds and are intended for environmental assessment purposes in the absence of experimental data.

The partitioning behavior suggests that if this compound is introduced into an aquatic environment, a significant fraction would be expected to associate with suspended organic particles and eventually settle into the sediment. This sequestration into the sediment can act as both a sink and a long-term source of the compound, with potential for remobilization under certain conditions.

Persistence and Environmental Half-Life Estimation

The persistence of a chemical in the environment is a critical factor in assessing its long-term impact. It is often quantified by its environmental half-life, which is the time it takes for the concentration of the compound to decrease by half. The persistence of this compound is determined by the rates of various degradation processes, including biodegradation, hydrolysis, and photolysis.

Thiosulfinates are known to be reactive and can be susceptible to degradation. However, the specific structure of this compound will influence its stability. The persistence can be estimated by considering its susceptibility to microbial degradation and chemical reactions in the environment. nih.gov

Biodegradation: The presence of benzyl groups may make the compound more resistant to rapid biodegradation compared to simpler alkyl thiosulfinates. Aromatic rings generally require specific enzymatic pathways for cleavage, which may not be ubiquitous among microbial communities. Therefore, the biodegradation half-life is expected to be on the order of weeks to months in aerobic aquatic environments.

Hydrolysis: The thiosulfinate functional group can be susceptible to hydrolysis, which is the breakdown of the compound by reaction with water. The rate of hydrolysis is dependent on pH and temperature. While specific data for this compound is not available, thiosulfinates can undergo disproportionation and other reactions in water, leading to the formation of other sulfur-containing compounds.

Photolysis: Compounds with aromatic rings can absorb sunlight, which may lead to their degradation through photolysis. The extent of this process depends on the light absorption spectrum of the compound and the intensity of sunlight in the aquatic environment.

The following table provides estimated environmental half-lives for this compound in different environmental compartments based on predictive models and the known behavior of related compounds.

Table 2: Estimated Environmental Half-Life of this compound

| Environmental Compartment | Estimated Half-Life | Primary Degradation Pathways |

| Surface Water | 15 - 60 days | Biodegradation, Photolysis |

| Sediment (Aerobic) | 60 - 180 days | Biodegradation |

| Sediment (Anaerobic) | 180 - 365 days | Slower Biodegradation |

| Soil | 30 - 120 days | Biodegradation |

Note: These half-life values are estimations and can vary significantly depending on environmental conditions such as temperature, pH, microbial population, and organic matter content.

Emerging Research Directions and Future Perspectives for Benzylsulfinylsulfanylmethylbenzene

Novel Synthetic Methodologies

The development of efficient and selective synthetic routes to Benzylsulfinylsulfanylmethylbenzene is a primary focus of current research. Traditional methods for thiosulfinate synthesis often rely on the oxidation of the corresponding disulfides. wikipedia.org For this compound, this would involve the oxidation of dibenzyl disulfide.

One promising area of investigation is the use of novel oxidizing agents that offer greater control over the reaction and minimize the formation of over-oxidized byproducts such as thiosulfonates. Researchers are exploring the use of solid-supported and polymer-bound oxidizing agents to simplify product purification and enhance the recyclability of the reagents.

Furthermore, asymmetric synthesis of thiosulfinates is a significant challenge and an exciting frontier. Since the sulfur atom of the sulfinyl group is a stereocenter, the development of enantioselective synthetic methods would open the door to studying the stereospecific properties and applications of this compound isomers. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the oxidation reaction.

| Synthetic Approach | Description | Potential Advantages |

| Oxidation of Dibenzyl Disulfide | The most common method, involving the oxidation of the corresponding disulfide. wikipedia.org | Readily available starting material. |

| Solid-Supported Oxidation | Utilization of oxidizing agents immobilized on a solid support. | Simplified purification, potential for catalyst recycling. |

| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers. | Access to stereochemically pure compounds for specialized applications. |

Advanced Computational Modeling for Complex Systems

The application of advanced computational modeling techniques offers a powerful tool for understanding the structure, reactivity, and potential applications of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, bond energies, and vibrational frequencies of the molecule. dntb.gov.ua Such studies can help to elucidate the nature of the relatively weak S-S bond, which is a key feature of thiosulfinates. wikipedia.org

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with other molecules and materials. This is particularly relevant for understanding its behavior in complex biological or material systems. For instance, MD simulations could be used to model the interaction of this compound with biological membranes or polymer matrices.

The combination of computational modeling with experimental data can accelerate the design of new materials and processes. For example, computational screening could be used to predict the properties of derivatives of this compound with different substituents on the benzyl (B1604629) rings, guiding synthetic efforts towards molecules with desired characteristics.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and spectroscopic properties. dntb.gov.ua | Understanding of reactivity, stability, and spectral signatures. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Prediction of behavior in complex environments and interaction mechanisms. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions and interactions in large systems (e.g., with enzymes). | Elucidation of biochemical pathways and mechanisms of action. |

Multi-Functional Material Development

A significant area of emerging research is the development of multi-functional materials incorporating this compound. The inherent properties of the thiosulfinate group, such as its antioxidant and antimicrobial activities, make it an attractive component for advanced materials. wikipedia.orgnih.gov

One avenue of exploration is the incorporation of this compound into polymer matrices to create materials with enhanced stability and functionality. For example, it could be blended with polymers used in food packaging to develop active packaging materials that can scavenge radicals and inhibit microbial growth, thereby extending the shelf life of food products.

Another exciting prospect is the use of this compound as a building block for self-healing materials. The reversible nature of the S-S bond in thiosulfinates could potentially be exploited to design polymers that can repair themselves upon damage. Research in this area would involve studying the dynamic covalent chemistry of the thiosulfinate group and designing polymer architectures that facilitate reversible bond formation.

A study on the antioxidant activity of S-benzyl phenylmethanethiosulfinate demonstrated its effectiveness in trapping peroxyl radicals, with a stoichiometric factor of about 2. rsc.org The research indicated that the benzylic hydrogens are key to this radical-scavenging activity. rsc.org

| Material Application | Role of this compound | Potential Impact |

| Active Packaging | As an antioxidant and antimicrobial additive in packaging films. | Extended shelf-life and improved safety of packaged foods. |

| Self-Healing Polymers | As a dynamic cross-linker enabling reversible bond formation. | Development of durable and long-lasting materials with repair capabilities. |

| Functional Coatings | As a surface modifier to impart antioxidant or antimicrobial properties. | Creation of surfaces that resist degradation and microbial contamination. |

Sustainable Chemical Process Design

The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds, and this compound is no exception. A key focus is the development of sustainable chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources.